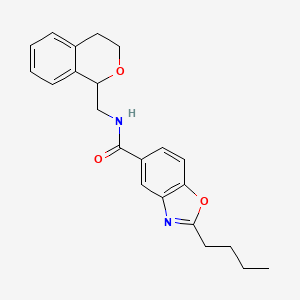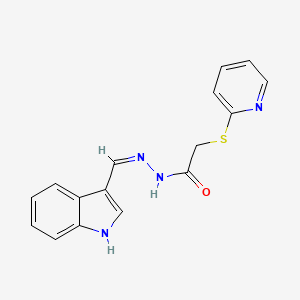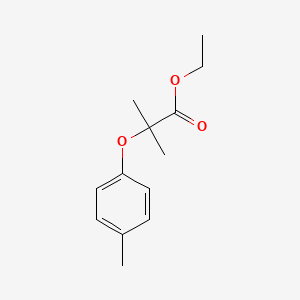
2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide involves its ability to modulate various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide exhibits a range of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative damage. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide in lab experiments is its potential therapeutic properties. The compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for further research. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the compound's efficacy and safety in human clinical trials. Another area of interest is its potential use in combination with other therapeutic agents to enhance its antitumor and anti-inflammatory activities. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility in water for use in experimental settings.
In conclusion, 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. The compound has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to determine the compound's efficacy and safety in human clinical trials and to optimize its use in experimental settings.
合成法
The synthesis of 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide involves the reaction of 2-butyl-1,3-benzoxazole-5-carboxylic acid with 3,4-dihydro-1H-isochromene-1-carboxaldehyde in the presence of a base and a catalyst. The resulting product is then treated with ammonia to obtain the final compound. The synthesis method has been optimized to obtain high yields of the compound with high purity.
科学的研究の応用
2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide has been studied extensively for its potential therapeutic properties. The compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-8-21-24-18-13-16(9-10-19(18)27-21)22(25)23-14-20-17-7-5-4-6-15(17)11-12-26-20/h4-7,9-10,13,20H,2-3,8,11-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEQPVVYTYGNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCC3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070133.png)
![1-isopropyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6070147.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6070153.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide](/img/structure/B6070161.png)
![3-ethoxy-4-hydroxybenzaldehyde {5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B6070162.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6070183.png)
![1-(4-fluorophenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B6070185.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[4-(1-pyrrolidinylmethyl)benzyl]acetamide](/img/structure/B6070189.png)


![7-benzyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070200.png)
![2-(3-butenoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070211.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6070214.png)